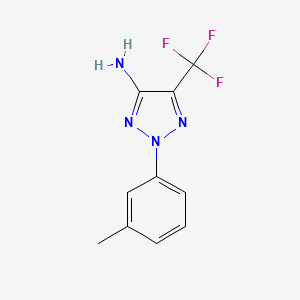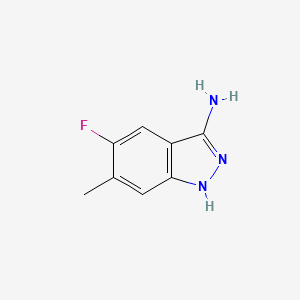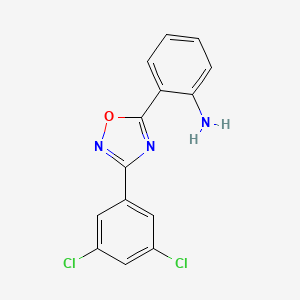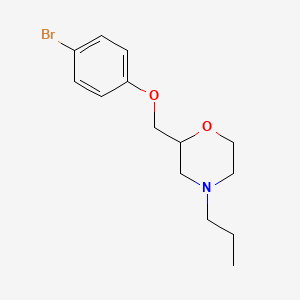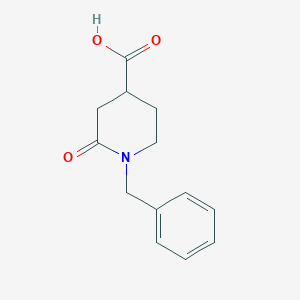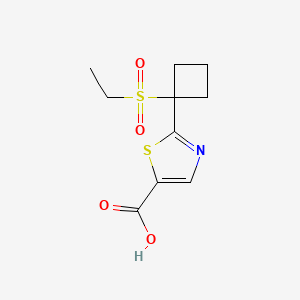
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid is a chemical compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.35 g/mol This compound is characterized by the presence of a thiazole ring, a cyclobutyl group, and an ethylsulfonyl substituent
Preparation Methods
The synthesis of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves multiple steps, typically starting with the formation of the thiazole ring. One common synthetic route includes the reaction of a cyclobutylamine derivative with a thiazole precursor under specific conditions to introduce the ethylsulfonyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carboxylic acid group to an alcohol.
Scientific Research Applications
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating certain biological pathways. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(1-(Ethylsulfonyl)cyclopropyl)thiazole-5-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group.
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid: The carboxylic acid group is positioned differently on the thiazole ring.
These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.
Properties
Molecular Formula |
C10H13NO4S2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(1-ethylsulfonylcyclobutyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-2-17(14,15)10(4-3-5-10)9-11-6-7(16-9)8(12)13/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
KNRDUMGJKGRHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CCC1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


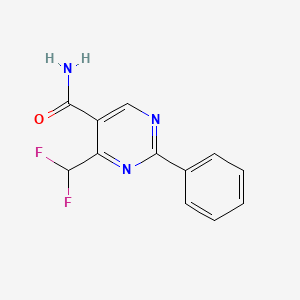

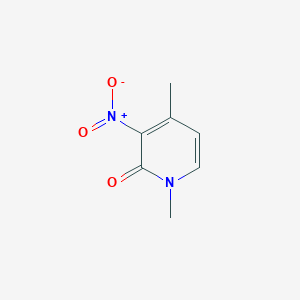
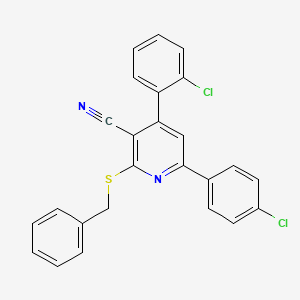
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)

